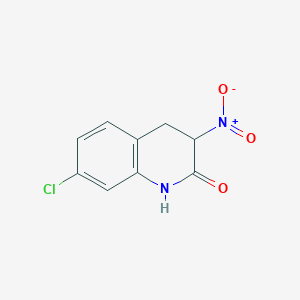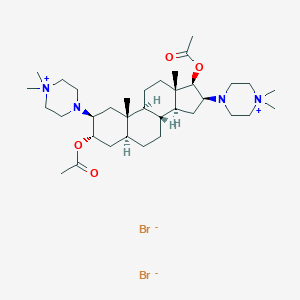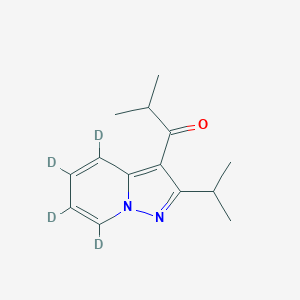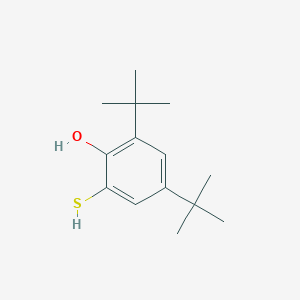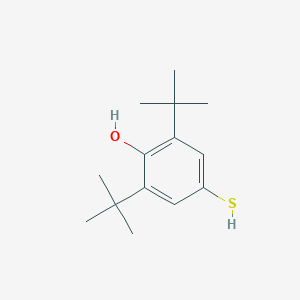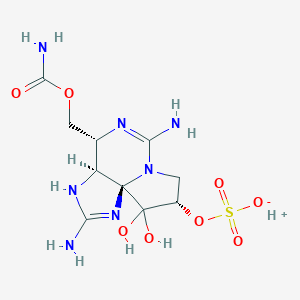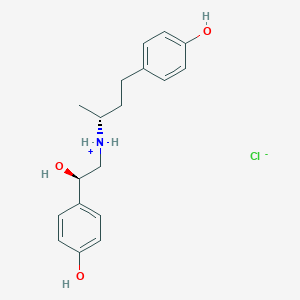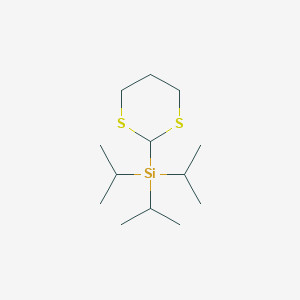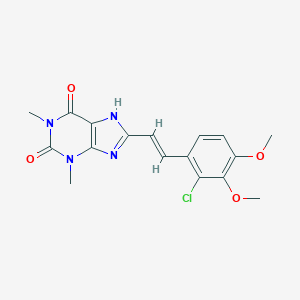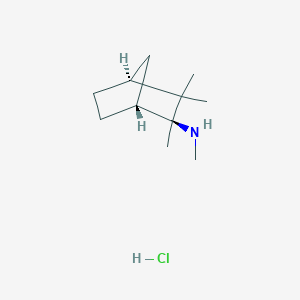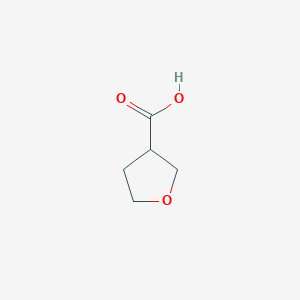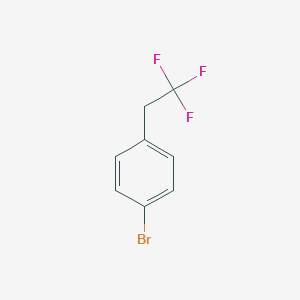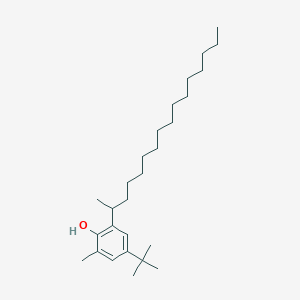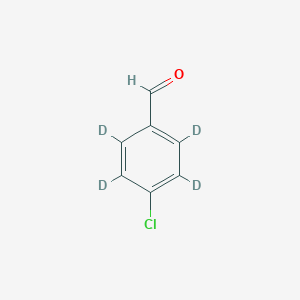![molecular formula C17H13Cl2NO2 B120347 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one CAS No. 144294-77-9](/img/structure/B120347.png)
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one, also known as 4'-chloroacetyl-3'-chloromethyl-2',4'-dihydro-2-phenyl-3H-spiro[indole-3,2'-[1,3]oxazol]-2-one, is a chemical compound that has been the subject of scientific research for its potential applications in medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one is not fully understood. However, it is believed that this compound interacts with cellular proteins and enzymes, which leads to its observed biological effects. For example, the anti-inflammatory effects of this compound may be due to its ability to inhibit the production of nitric oxide, which is a pro-inflammatory molecule.
Effets Biochimiques Et Physiologiques
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been shown to have several biochemical and physiological effects. These include anti-inflammatory effects, anticancer properties, and fluorescent properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one in lab experiments include its potential applications in medicine and pharmacology, as well as its fluorescent properties, which make it useful for bioimaging. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for further research on 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one. These include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Studies on the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
3. Development of new synthetic methods for the production of this compound, in order to improve its yield and purity.
4. Studies on the potential use of this compound as a fluorescent probe for bioimaging applications.
5. Studies on the potential toxicity of this compound, in order to ensure safe handling and disposal in lab experiments.
Méthodes De Synthèse
The synthesis of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one involves several steps. First, 4-chloroaniline is reacted with ethyl acetoacetate to form 4-chloro-N-ethyl-3-oxobutanamide. This compound is then reacted with phosphorus pentachloride to form 4-chloro-3-ketobutanenitrile. The nitrile is then reacted with phenylhydrazine to form 4-chloro-3-phenyl-1,2-dihydropyrazole. This intermediate is then reacted with acetic anhydride to form 4-acetyl-3-phenyl-1,2-dihydropyrazole-5-carboxylic acid. Finally, this compound is reacted with thionyl chloride to form 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one.
Applications De Recherche Scientifique
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been studied for its potential applications in medicine and pharmacology. One study found that this compound has anti-inflammatory effects and can inhibit the production of nitric oxide in macrophages. Another study found that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Propriétés
Numéro CAS |
144294-77-9 |
|---|---|
Nom du produit |
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one |
Formule moléculaire |
C17H13Cl2NO2 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
1-acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-11(21)20-14-10-6-5-9-13(14)16(22)17(20,19)15(18)12-7-3-2-4-8-12/h2-10,15H,1H3 |
Clé InChI |
RBLBHVAYTKEKAB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl |
Synonymes |
3H-Indol-3-one, 1-acetyl-2-chloro-2-(chlorophenylmethyl)-1,2-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



